1-(tert-Butoxycarbonyl)-2-ethyl-4-oxopiperidine-3-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)-2-ethyl-4-oxopiperidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-(tert-Butoxycarbonyl)-2-ethyl-4-oxopiperidine-3-carboxylic acid typically involves the reaction of 2-ethyl-4-oxopiperidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved safety, particularly when handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-2-ethyl-4-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of carbonyl groups.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of free amines .
Scientific Research Applications
1-(tert-Butoxycarbonyl)-2-ethyl-4-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the preparation of peptide-based drugs and biomolecules.
Medicine: Boc-protected compounds are used in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2-ethyl-4-oxopiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The removal process involves the formation of a carbocation intermediate, which is then eliminated to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
1-(tert-Butoxycarbonyl)-2-ethyl-4-oxopiperidine-3-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a piperidine ring. This combination provides distinct reactivity and stability characteristics, making it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-8-10(11(16)17)9(15)6-7-14(8)12(18)19-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRIBNHWBIEUHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(=O)CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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